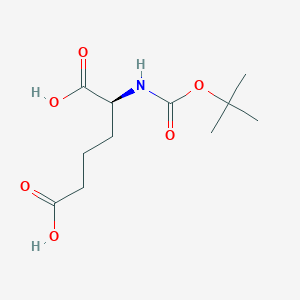

(S)-2-((tert-Butoxycarbonyl)amino)hexanedioic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO6/c1-11(2,3)18-10(17)12-7(9(15)16)5-4-6-8(13)14/h7H,4-6H2,1-3H3,(H,12,17)(H,13,14)(H,15,16)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDTDLMJRZPSKDM-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CCCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70457683 | |

| Record name | (2S)-2-[(tert-Butoxycarbonyl)amino]hexanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70457683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77302-72-8 | |

| Record name | (2S)-2-[(tert-Butoxycarbonyl)amino]hexanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70457683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (S)-2-((tert-Butoxycarbonyl)amino)hexanedioic acid

Audience: Researchers, scientists, and drug development professionals.

Abstract

(S)-2-((tert-Butoxycarbonyl)amino)hexanedioic acid, also known as Boc-L-α-aminoadipic acid, is a pivotal synthetic building block in medicinal chemistry and peptide synthesis. As a derivative of L-α-aminoadipic acid, an endogenous amino acid, its primary utility lies in the temporary protection of the α-amino group. This protection allows for selective chemical modifications at other reactive sites, such as the two carboxylic acid groups. The tert-butoxycarbonyl (Boc) protecting group is favored for its stability under a wide range of reaction conditions and its facile removal under moderately acidic conditions. This guide provides a comprehensive overview of the chemical, physical, and safety properties of this compound, details common experimental protocols for its synthesis and analysis, and illustrates its role as a precursor in synthetic workflows.

Chemical and Physical Properties

This compound is a white to yellow crystalline powder. Its properties are summarized below, providing key data for its handling, characterization, and use in experimental settings.

Data Presentation: Identifier and Physical Properties

| Property | Value | Citation(s) |

| IUPAC Name | (2S)-2-[(tert-butoxycarbonyl)amino]hexanedioic acid | |

| Synonyms | Boc-L-α-aminoadipic acid, Boc-L-2-aminoadipic acid | |

| CAS Number | 77302-72-8 | |

| Molecular Formula | C₁₁H₁₉NO₆ | |

| Molecular Weight | 261.27 g/mol | |

| Physical Form | White to yellow powder or crystals | |

| Purity | ≥95% | |

| Storage Temperature | Room Temperature, Sealed in Dry |

Data Presentation: Structural and Computational Data

| Property | Value | Citation(s) |

| InChI Key | QDTDLMJRZPSKDM-ZETCQYMHSA-N | |

| SMILES | O=C(O)--INVALID-LINK--CCCC(O)=O | |

| Topological Polar Surface Area (TPSA) | 112.93 Ų | |

| LogP | 1.2192 | |

| Hydrogen Bond Acceptors | 4 | |

| Hydrogen Bond Donors | 3 | |

| Rotatable Bonds | 6 |

Note: Computational data is for the corresponding (R)-enantiomer, which is expected to be identical for the (S)-enantiomer.

Data Presentation: Safety and Hazard Information

| Category | Information | Citation(s) |

| Signal Word | Warning | |

| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | |

| Precautionary Statements | P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) |

Experimental Protocols

The following sections detail generalized but robust methodologies for the synthesis and analytical characterization of this compound.

Synthesis Protocol: N-Boc Protection

This protocol describes a standard method for the N-protection of L-α-aminoadipic acid using di-tert-butyl dicarbonate (Boc₂O), a widely adopted and efficient procedure for Boc group installation.

Materials:

-

L-α-aminoadipic acid

-

Di-tert-butyl dicarbonate (Boc₂O)

-

1,4-Dioxane

-

Water (deionized)

-

Sodium hydroxide (NaOH) or Triethylamine (Et₃N)

-

Ethyl acetate (EtOAc)

-

5% Citric acid solution or 1M HCl

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolution: Dissolve L-α-aminoadipic acid (1 equivalent) in a 1:1 mixture of 1,4-dioxane and water. Add a suitable base such as NaOH (2.2 equivalents) or triethylamine (1.5 equivalents) and stir until a homogenous solution is formed. Cool the mixture to 0 °C in an ice bath.

-

Addition of Boc₂O: To the cooled, stirring solution, add di-tert-butyl dicarbonate (1.1 equivalents) portion-wise or dissolved in a small amount of 1,4-dioxane.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 4-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by checking for the disappearance of the starting amino acid.

-

Workup:

-

Concentrate the reaction mixture under reduced pressure to remove the 1,4-dioxane.

-

Dilute the remaining aqueous solution with water and wash with ethyl acetate (2x) to remove any unreacted Boc₂O and byproducts.

-

Cool the aqueous layer to 0 °C and carefully acidify to pH 2-3 using a 5% citric acid solution or 1M HCl. The product should precipitate or form an oil.

-

-

Extraction: Extract the acidified aqueous layer with ethyl acetate (3x).

-

Drying and Concentration: Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography if necessary.

Analytical Characterization Protocols

Accurate characterization is essential to confirm the structure and purity of the synthesized compound.

2.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy NMR provides unambiguous structural confirmation.

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD) in an NMR tube.

-

¹H NMR Analysis: The proton NMR spectrum is expected to show a characteristic sharp singlet at approximately δ 1.4 ppm , integrating to 9 protons, which corresponds to the tert-butyl group of the Boc protector. Other key signals include a multiplet for the α-proton (CH ) adjacent to the nitrogen and multiplets for the four sets of methylene protons (-CH ₂-) of the hexanedioic acid backbone. The two acidic protons of the carboxyl groups will appear as broad singlets.

-

¹³C NMR Analysis: The carbon NMR spectrum will confirm the presence of the Boc group with signals around δ 80 ppm (quaternary carbon) and δ 28 ppm (three methyl carbons). Signals for the two carbonyl carbons (one from the Boc group and two from the carboxylic acids) will be observed downfield (>155 ppm).

2.2.2 High-Performance Liquid Chromatography (HPLC) HPLC is used to assess the purity of the compound.

-

System: A reverse-phase HPLC system with a C18 column is typically used.

-

Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA) or formic acid, is a common mobile phase system.

-

Detection: UV detection at 210-220 nm is suitable for detecting the amide and carboxyl chromophores.

-

Analysis: A single major peak in the chromatogram indicates a high degree of purity. The retention time is characteristic of the compound under the specific method conditions.

Applications and Synthetic Utility

The primary role of this compound is as a protected building block. The Boc group prevents the α-amino group from participating in undesired side reactions during subsequent synthetic steps, such as peptide coupling or esterification of the carboxylic acid groups.

Role in Synthesis

The deprotection of the Boc group is typically the final step before revealing the free amine or an intermediate step to allow for further modification at the nitrogen. This process is most commonly achieved by treatment with a strong acid.

Precursor to a Biologically Active Molecule

While the Boc-protected form is synthetically valuable, the deprotected molecule, L-α-aminoadipic acid, is a known gliotoxic analog of glutamate. It exerts biological effects by interacting with specific cellular targets. Therefore, Boc-L-α-aminoadipic acid serves as a stable precursor that can be used to generate the active molecule for neurological and biochemical research.

(S)-2-((tert-Butoxycarbonyl)amino)hexanedioic acid chemical structure and IUPAC name.

An In-depth Technical Guide to (S)-2-((tert-Butoxycarbonyl)amino)hexanedioic Acid

This guide provides a comprehensive overview of this compound, a key building block in synthetic peptide chemistry. Tailored for researchers, scientists, and professionals in drug development, this document details its chemical identity, physicochemical properties, relevant metabolic pathways, and detailed protocols for its application in solid-phase peptide synthesis.

Chemical Structure and IUPAC Name

This compound, commonly known in the scientific literature as Boc-L-α-aminoadipic acid (Boc-L-Aad-OH), is a derivative of the non-proteinogenic amino acid L-α-aminoadipic acid. The molecule features a tert-butoxycarbonyl (Boc) protecting group on the α-amino group, which is crucial for its application in stepwise peptide synthesis.

IUPAC Name: (2S)-2-[(tert-butoxycarbonyl)amino]hexanedioic acid[1]

Synonyms: Boc-L-α-aminoadipic acid, Boc-L-Aad-OH, N-Boc-L-2-aminoadipic acid

Chemical Structure:

Chemical Structure of this compound.

Physicochemical and Computed Properties

A summary of the key physicochemical and computed properties of this compound is presented in the table below. This data is essential for handling, storage, and application of the compound in experimental settings.

| Property | Value | Reference |

| Identifiers | ||

| CAS Number | 77302-72-8 | [1][2] |

| Molecular Formula | C₁₁H₁₉NO₆ | [2] |

| Molecular Weight | 261.27 g/mol | [1][2] |

| InChI Key | QDTDLMJRZPSKDM-ZETCQYMHSA-N | [1] |

| Physical Properties | ||

| Physical Form | White to yellow powder or crystals | [1] |

| Purity | ≥95% | [1][2] |

| Storage Conditions | Sealed in dry, Room Temperature | [1][2] |

| Computed Properties | ||

| Topological Polar Surface Area (TPSA) | 112.93 Ų | [3] |

| logP | 1.2192 | [3] |

| Hydrogen Bond Acceptors | 4 | [3] |

| Hydrogen Bond Donors | 3 | [3] |

| Rotatable Bonds | 6 | [3] |

Biological Context: The Lysine Degradation Pathway

This compound is the protected form of L-α-aminoadipic acid, a key intermediate in the metabolic degradation of the essential amino acid L-lysine. In humans, this pathway primarily occurs in the mitochondria of hepatocytes. The degradation of lysine converges to form α-aminoadipic acid, which is then further catabolized. Understanding this pathway is crucial for researchers in metabolic diseases, as α-aminoadipic acid has been identified as a potential biomarker for conditions such as diabetes.

The diagram below illustrates the major steps in the saccharopine pathway of lysine degradation, leading to the formation of α-aminoadipic acid.

Lysine degradation via the saccharopine pathway.

Experimental Protocols

The primary application of this compound is in Boc-chemistry solid-phase peptide synthesis (SPPS). The Boc group serves as a temporary protecting group for the α-amino function, allowing for the sequential addition of amino acids to a growing peptide chain anchored to a solid support.

General Workflow for Boc Solid-Phase Peptide Synthesis (SPPS)

Boc-SPPS is a cyclical process involving several key steps: deprotection of the N-terminal Boc group, neutralization, and coupling of the next Boc-protected amino acid. This cycle is repeated until the desired peptide sequence is assembled. The final step involves the cleavage of the peptide from the resin support and removal of all side-chain protecting groups.

General workflow for Boc solid-phase peptide synthesis (SPPS).

Detailed Protocol for a Single Coupling Cycle in Boc-SPPS

The following is a generalized protocol for a single cycle of deprotection, neutralization, and coupling using this compound on a peptide-resin.

Materials and Reagents:

-

Peptide-resin (swollen in Dichloromethane, DCM)

-

Deprotection solution: 50% Trifluoroacetic acid (TFA) in DCM

-

Neutralization solution: 10% Diisopropylethylamine (DIEA) in N,N-Dimethylformamide (DMF)

-

This compound (Boc-L-Aad-OH)

-

Coupling reagent (e.g., HBTU/HOBt)

-

Anhydrous DMF

Procedure:

-

Nα-Boc Deprotection:

-

To the swollen peptide-resin in a reaction vessel, add the deprotection solution (50% TFA in DCM).

-

Agitate the mixture for 2 minutes and drain the solution.

-

Add a fresh portion of the deprotection solution and agitate for 20-30 minutes to ensure complete removal of the Boc group.[4]

-

Drain the solution and wash the resin thoroughly with DCM (3-5 times) and then with DMF (3-5 times) to remove residual acid.

-

-

Neutralization:

-

Add the neutralization solution (10% DIEA in DMF) to the resin.

-

Agitate for 2 minutes and drain.

-

Repeat the neutralization step one more time to ensure the N-terminal amine is in its free base form.

-

Wash the resin thoroughly with DMF (3-5 times) to remove excess base.

-

-

Coupling of Boc-L-Aad-OH:

-

In a separate vessel, dissolve Boc-L-Aad-OH (2-4 equivalents relative to the resin loading) and a suitable coupling agent like HBTU (2-4 equivalents) in a minimal amount of anhydrous DMF.

-

Add DIEA (4-6 equivalents) to the solution to activate the carboxylic acid groups of Boc-L-Aad-OH.

-

Immediately add the activated amino acid solution to the neutralized peptide-resin.

-

Agitate the reaction mixture at room temperature for 1-4 hours. The reaction progress can be monitored using a qualitative test such as the Kaiser (ninhydrin) test to check for the presence of free primary amines.

-

Once the coupling is complete (indicated by a negative Kaiser test), drain the reaction solution.

-

Wash the peptide-resin thoroughly with DMF (3-5 times) and then with DCM (3-5 times) to remove unreacted reagents and byproducts.

-

The resulting peptide-resin is now ready for the next deprotection and coupling cycle.

Logical Relationships and Applications

This compound is a cornerstone reagent that links the principles of organic chemistry (protection group strategy) with the biological applications of peptides and the study of metabolic pathways. Its utility stems from its ability to be selectively incorporated into a peptide chain, which can then be used in various research and therapeutic contexts.

Logical relationships of the title compound and its applications.

References

CAS number for (S)-2-((tert-Butoxycarbonyl)amino)hexanedioic acid.

An In-depth Technical Guide to (S)-2-((tert-Butoxycarbonyl)amino)hexanedioic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also commonly known as Boc-L-α-aminoadipic acid (Boc-Aad-OH), is a protected derivative of L-α-aminoadipic acid, a non-proteinogenic amino acid. The presence of the tert-butoxycarbonyl (Boc) protecting group on the α-amino function makes this molecule a valuable building block in synthetic organic chemistry, particularly in the field of peptide synthesis. The Boc group provides stability under various reaction conditions and can be selectively removed under moderately acidic conditions, a key feature of the widely used Boc/Bzl strategy in solid-phase peptide synthesis (SPPS).

This guide provides comprehensive technical information on this compound, including its chemical properties, synthesis, applications in research and development, and detailed experimental protocols. Furthermore, it visualizes key related pathways and workflows to facilitate a deeper understanding for researchers and drug development professionals.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below, providing a quick reference for laboratory use.

| Property | Value | References |

| CAS Number | 77302-72-8 | [1][2][3][4] |

| Molecular Formula | C₁₁H₁₉NO₆ | [1][3] |

| Molecular Weight | 261.27 g/mol | [1][3] |

| IUPAC Name | (2S)-2-[(tert-butoxycarbonyl)amino]hexanedioic acid | [2] |

| Synonyms | Boc-Aad-OH, Boc-L-α-aminoadipic acid | |

| Appearance | White to yellow powder or crystals | [2] |

| Purity | ≥95% | [1][2] |

| Storage | Sealed in dry, Room Temperature | [1][2][4] |

Synthesis Protocol

While this compound is commercially available, a general protocol for its synthesis via the protection of the parent amino acid, (S)-2-aminohexanedioic acid (L-α-aminoadipic acid), is provided below. This method is based on standard procedures for the Boc-protection of amino acids.

Reaction Scheme:

(S)-2-aminohexanedioic acid + Di-tert-butyl dicarbonate → this compound

Materials:

-

(S)-2-aminohexanedioic acid

-

Di-tert-butyl dicarbonate (Boc₂O)

-

1,4-Dioxane

-

Water

-

Sodium hydroxide (NaOH) or another suitable base (e.g., potassium carbonate)

-

Ethyl acetate

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Hydrochloric acid (HCl, 1M)

Procedure:

-

Dissolve (S)-2-aminohexanedioic acid in a 1:1 mixture of 1,4-dioxane and water containing one equivalent of sodium hydroxide.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in 1,4-dioxane to the cooled amino acid solution while stirring vigorously.

-

Allow the reaction mixture to warm to room temperature and continue stirring for 12-24 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Once the reaction is complete, concentrate the mixture under reduced pressure to remove the 1,4-dioxane.

-

Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 by the slow addition of 1M HCl.

-

Extract the product into ethyl acetate (3x volumes).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the product by recrystallization or column chromatography if necessary.

Applications in Research and Drug Development

The primary utility of this compound lies in its role as a protected amino acid for synthetic applications.

-

Peptide Synthesis : It serves as a key building block in solid-phase peptide synthesis (SPPS) for incorporating the L-α-aminoadipic acid residue into peptide chains.[2] The presence of the additional carboxylic acid on the side chain allows for further modifications, such as the creation of branched peptides or the attachment of other molecules.

-

Drug Development : This compound is utilized in the design and synthesis of novel pharmaceutical compounds, particularly peptide-based drugs where it can enhance stability and bioavailability.[2] The deprotected form, L-α-aminoadipic acid, is a metabolite in the lysine degradation pathway and has been identified as a biomarker for diabetes risk, making its derivatives objects of interest in metabolic disease research.

-

Bioconjugation and Protein Engineering : The unique structure with two carboxylic acid groups (one protected as part of the amino acid backbone and one on the side chain) makes it a useful tool for bioconjugation, allowing for the attachment of peptides to other molecules or surfaces.[5]

Experimental Protocol: Boc Solid-Phase Peptide Synthesis (SPPS)

The following is a detailed protocol for a single coupling cycle in manual Boc-SPPS, illustrating the use of this compound or other Boc-protected amino acids.

Materials:

-

Peptide-resin (e.g., Merrifield resin with the initial amino acid attached)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Diisopropylethylamine (DIEA)

-

N,N-Dimethylformamide (DMF)

-

Boc-Aad(OR)-OH (where the side-chain carboxyl group is protected, e.g., as a benzyl ester)

-

Coupling agent (e.g., HBTU/HOBt)

-

Kaiser (ninhydrin) test kit

Procedure:

-

Resin Swelling : Place the peptide-resin in a reaction vessel and swell in DCM for 30-60 minutes.

-

Nα-Boc Deprotection :

-

Drain the DCM.

-

Add a solution of 50% TFA in DCM to the resin and agitate for 5 minutes (pre-wash).

-

Drain and add a fresh 50% TFA/DCM solution. Agitate for 20-25 minutes for complete deprotection.[1][6]

-

Drain the deprotection solution.

-

Wash the resin with DCM (3x) and isopropanol (2x) to remove residual TFA.[1]

-

-

Neutralization :

-

Wash the resin with DCM (2x).

-

Add a solution of 5-10% DIEA in DCM and agitate for 2-5 minutes. Repeat this step.

-

Wash the resin with DCM (3x) to remove excess base. The peptide-resin now has a free N-terminal amine.

-

-

Amino Acid Coupling :

-

In a separate vial, dissolve 2-4 equivalents of the side-chain protected Boc-amino acid (e.g., Boc-Aad(OBzl)-OH) and a coupling agent (e.g., HBTU) in DMF.

-

Add this activation mixture to the neutralized peptide-resin.

-

Add 4-6 equivalents of DIEA to initiate the coupling reaction.

-

Agitate the mixture at room temperature for 1-2 hours.[1]

-

-

Monitoring :

-

Take a small sample of the resin beads and perform a Kaiser test. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), the coupling step should be repeated.

-

-

Washing :

-

Once coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3x) and DCM (3x).

-

This cycle is repeated until the desired peptide sequence is assembled. The final step involves cleavage from the resin and removal of all side-chain protecting groups using a strong acid like hydrogen fluoride (HF).[1]

Visualizations: Pathways and Workflows

Lysine Degradation Pathway

(S)-2-aminohexanedioic acid (L-α-aminoadipic acid) is a key intermediate in the mitochondrial degradation of the essential amino acid L-lysine.[4][7][8][9] This metabolic pathway is crucial for amino acid homeostasis.

Caption: Mitochondrial pathway for the degradation of L-lysine to L-α-aminoadipic acid (2-AAA).

Boc Solid-Phase Peptide Synthesis (SPPS) Workflow

The workflow for Boc-SPPS is a cyclical process involving repeated steps of deprotection, neutralization, and coupling to build a peptide chain on a solid support.

Caption: General workflow for one cycle of Boc solid-phase peptide synthesis (SPPS).

References

- 1. benchchem.com [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Metabolite 2-aminoadipic acid: implications for metabolic disorders and therapeutic opportunities [frontiersin.org]

- 5. chemimpex.com [chemimpex.com]

- 6. chempep.com [chempep.com]

- 7. Metabolite 2-aminoadipic acid: implications for metabolic disorders and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Lysine Degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. SMPDB [smpdb.ca]

Molecular weight and formula of Boc-L-α-aminoadipic acid.

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of N-α-tert-butoxycarbonyl-L-α-aminoadipic acid (Boc-L-α-aminoadipic acid), a key building block in synthetic chemistry. Its bifunctional nature, featuring a carboxylic acid side chain and a protected α-amino group, makes it a valuable reagent in the synthesis of peptides, peptidomimetics, and other complex organic molecules.

Core Physicochemical and Structural Data

Boc-L-α-aminoadipic acid is a derivative of the non-proteinogenic amino acid L-α-aminoadipic acid, where the alpha-amino group is protected by a tert-butoxycarbonyl (Boc) group. This protection strategy is fundamental in peptide synthesis, preventing unwanted side reactions at the N-terminus during coupling steps.

Molecular Formula: C₁₁H₁₉NO₆[1][2]

Molecular Weight: 261.27 g/mol [2][] (also reported as 261.3 g/mol [1])

Quantitative Data Summary

The following table summarizes the key quantitative properties of Boc-L-α-aminoadipic acid, compiled from various sources for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Weight | 261.27 g/mol | [2][] |

| Exact Mass | 261.12123733 | [2] |

| Melting Point | 121 - 127 °C | [1][2] |

| Boiling Point | 462.1 °C at 760 mmHg | [2] |

| Density | 1.231 g/cm³ | [2] |

| Optical Rotation | [α]²⁰D = -9 ± 2° (c=1 in Acetic Acid) | [1] |

| Solubility | Slightly soluble in water (7.1 g/L at 25°C) | [2] |

| Appearance | White powder | [1] |

| Purity | ≥ 99% (by HPLC) | [1][] |

| Storage Temperature | 0 - 8 °C | [1] |

Role in Synthetic Chemistry

The primary application of Boc-L-α-aminoadipic acid is in solid-phase peptide synthesis (SPPS). The Boc protecting group is stable under basic and nucleophilic conditions but is readily cleaved by moderate acids, such as trifluoroacetic acid (TFA).[4][5] This orthogonal stability allows for the selective deprotection of the α-amino group without affecting acid-labile side-chain protecting groups, a cornerstone of the Boc/Bzl protection strategy.[5]

Caption: Workflow for Solid-Phase Peptide Synthesis using Boc-L-α-aminoadipic acid.

Experimental Protocols

Detailed experimental procedures are critical for reproducible results. Below are representative protocols for the Boc protection of an amino acid and the analytical characterization of the final product.

Protocol 1: N-α-Boc Protection of L-α-aminoadipic Acid

This protocol is a generalized procedure for the introduction of the Boc protecting group onto an amino acid using di-tert-butyl dicarbonate ((Boc)₂O), a common and efficient method.[6][7]

Materials:

-

L-α-aminoadipic acid

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Sodium bicarbonate (NaHCO₃) or Triethylamine (Et₃N)

-

Dioxane or Tetrahydrofuran (THF)

-

Water

-

Ethyl acetate

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

1M Hydrochloric acid (HCl)

Procedure:

-

Dissolution: Dissolve L-α-aminoadipic acid in a 1:1 mixture of dioxane (or THF) and water containing 3 equivalents of NaHCO₃. Cool the solution to 0 °C in an ice bath.

-

Reagent Addition: Add 1.1 equivalents of (Boc)₂O to the cooled solution while stirring.

-

Reaction: Allow the mixture to warm to room temperature and stir for 10-12 hours.

-

Workup (Solvent Removal): Remove the organic solvent (dioxane/THF) under reduced pressure using a rotary evaporator.

-

Extraction: Dilute the remaining aqueous solution with water. Wash the solution with ethyl acetate to remove any unreacted (Boc)₂O and other nonpolar impurities.

-

Acidification: Cool the aqueous layer again to 0 °C and carefully acidify to a pH of 2-3 by the dropwise addition of 1M HCl. The product should precipitate or form an oil.

-

Product Extraction: Extract the acidified aqueous layer three times with ethyl acetate.

-

Drying and Isolation: Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude Boc-L-α-aminoadipic acid. The product can be further purified by crystallization.

Protocol 2: Analytical Characterization by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) is a powerful technique for confirming the structure of Boc-protected amino acids.[8] This protocol provides a general workflow for acquiring ¹H and ¹³C NMR spectra.

Materials:

-

Synthesized Boc-L-α-aminoadipic acid (5-10 mg)

-

Deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆)

-

5 mm NMR tube

Procedure:

-

Sample Preparation: Accurately weigh and dissolve the sample in approximately 0.7 mL of the chosen deuterated solvent in a clean vial.

-

Transfer: Transfer the solution to the NMR tube.

-

Instrument Setup: Insert the tube into the NMR spectrometer. Lock, tune, and shim the instrument to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition: Acquire a ¹H NMR spectrum. A characteristic singlet peak for the nine equivalent protons of the tert-butyl group is expected around 1.4 ppm.[8] The α-proton signal will also be present.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Key signals to identify include the quaternary and methyl carbons of the tert-butyl group, and the carbamate carbonyl carbon, confirming the presence of the Boc group.[8]

-

Data Processing and Analysis: Process the spectra (Fourier transform, phase correction, baseline correction). Calibrate the spectra using the residual solvent peak. Integrate and assign all signals to confirm the correct structure of Boc-L-α-aminoadipic acid.

This guide serves as a foundational resource for professionals utilizing Boc-L-α-aminoadipic acid in their research and development endeavors. For specific applications, further optimization of these protocols may be necessary.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Page loading... [guidechem.com]

- 4. peptide.com [peptide.com]

- 5. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]

- 6. rsc.org [rsc.org]

- 7. CN1793110A - Process for preparing Boc protected amino acid by (Boc) O - Google Patents [patents.google.com]

- 8. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Solubility Characteristics of (S)-2-((tert-Butoxycarbonyl)amino)hexanedioic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-2-((tert-Butoxycarbonyl)amino)hexanedioic acid, also known as Boc-L-α-aminoadipic acid, is a derivative of the non-proteinogenic amino acid L-α-aminoadipic acid. Its physical form is typically a white to yellow powder or crystals. The presence of both a carboxylic acid group and a bulky, nonpolar tert-butoxycarbonyl (Boc) protecting group gives the molecule a distinct amphiphilic character, suggesting a varied solubility profile across different solvent classes. Accurate solubility data is essential for optimizing reaction conditions, developing purification strategies, and for formulation studies in drug development.

Experimental Methodology for Solubility Determination

The "gold standard" for determining the thermodynamic (or equilibrium) solubility of a solid compound is the shake-flask method[1][2]. This method is widely recognized for its reliability and is based on achieving a saturated solution at a constant temperature, followed by the quantification of the dissolved solute[1][3].

Experimental Protocol: Shake-Flask Method

This protocol details the steps to determine the solubility of this compound in a chosen solvent.

Materials:

-

This compound (solid)

-

Selected solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, etc.)

-

Scintillation vials or flasks with secure caps

-

Orbital shaker or thermomixer with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm or 0.45 µm pore size)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation: Add an excess amount of solid this compound to a series of vials, ensuring that undissolved solid will remain at equilibrium.

-

Solvent Addition: Accurately dispense a known volume of the desired solvent into each vial.

-

Equilibration: Securely cap the vials and place them in a shaker or thermomixer set to a constant temperature (e.g., 25 °C). Agitate the mixtures for a predetermined period (e.g., 24-72 hours) to ensure that equilibrium is reached. The time required for equilibration may need to be determined empirically.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle. To separate the saturated solution from the undissolved solid, one of the following methods can be used:

-

Centrifugation: Centrifuge the vials at a high speed to pellet the excess solid.

-

Filtration: Carefully draw the supernatant using a syringe and pass it through a syringe filter to remove any undissolved particles.

-

-

Sample Preparation for Analysis: Immediately after separation, accurately dilute a known volume of the clear, saturated solution with an appropriate solvent to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of this compound. A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.

-

Calculation: Calculate the solubility of the compound in the specific solvent, typically expressed in mg/mL or g/100 mL.

Data Presentation

The quantitative solubility data obtained from the experimental work should be organized into a clear and structured table for easy comparison.

Table 1: Solubility of this compound in Various Solvents at a Specified Temperature

| Solvent | Solvent Type | Temperature (°C) | Solubility (mg/mL) |

| e.g., Water | Polar Protic | 25 | [Experimental Value] |

| e.g., Methanol | Polar Protic | 25 | [Experimental Value] |

| e.g., Ethanol | Polar Protic | 25 | [Experimental Value] |

| e.g., Acetone | Polar Aprotic | 25 | [Experimental Value] |

| e.g., Acetonitrile | Polar Aprotic | 25 | [Experimental Value] |

| e.g., Ethyl Acetate | Nonpolar | 25 | [Experimental Value] |

| e.g., Dichloromethane | Nonpolar | 25 | [Experimental Value] |

| e.g., Toluene | Nonpolar | 25 | [Experimental Value] |

Visualization of Experimental Workflow

The logical flow of the shake-flask solubility determination method can be visualized as follows:

References

An In-depth Technical Guide to the Synthesis of (S)-2-((tert-Butoxycarbonyl)amino)hexanedioic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of (S)-2-((tert-Butoxycarbonyl)amino)hexanedioic acid, a valuable building block in peptide synthesis and drug development. The tert-butoxycarbonyl (Boc) protecting group enhances the stability and reactivity of the amino acid, facilitating its use in the creation of complex peptide structures and other bioactive compounds. This document outlines a detailed experimental protocol for its preparation from L-α-aminoadipic acid, presents key quantitative data, and illustrates the synthetic workflow.

Quantitative Data Summary

The table below summarizes the key physical and chemical properties of this compound, also known as Boc-L-α-aminoadipic acid.[1][]

| Property | Value |

| Synonyms | Boc-L-Aad-OH, Boc-L-2-aminohexanedioic acid |

| CAS Number | 77302-72-8 |

| Molecular Formula | C₁₁H₁₉NO₆ |

| Molecular Weight | 261.27 g/mol |

| Appearance | White powder |

| Purity | ≥ 99% (HPLC) |

| Melting Point | 123 - 127 °C |

| Optical Rotation | [α]²⁰/D = -9 ± 2° (c=1 in Acetic Acid) |

| Storage Conditions | 0 - 8 °C |

Experimental Protocol: Synthesis of this compound

This protocol is based on general procedures for the Boc protection of amino acids.[3]

Objective: To synthesize this compound by reacting L-α-aminoadipic acid with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base.

Materials:

-

L-α-Aminoadipic Acid

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Triethylamine (Et₃N)

-

Acetone

-

Water (deionized)

-

Ethyl acetate

-

Saturated brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Petroleum ether

-

Hydrochloric acid (HCl), dilute solution (e.g., 1 M)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Rotary evaporator

-

Separatory funnel

-

Standard glassware for extraction and filtration

Procedure:

-

Dissolution of Starting Material: In a round-bottom flask, dissolve L-α-aminoadipic acid (1 equivalent) in a mixture of water and acetone.

-

Addition of Base: While stirring the solution, add triethylamine (2 equivalents).

-

Boc Protection Reaction: Cool the reaction mixture in an ice bath to 0°C. Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equivalents) portion-wise, ensuring the temperature remains between 0-5°C.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

Once the reaction is complete, remove the acetone under reduced pressure using a rotary evaporator.

-

Wash the remaining aqueous layer with ethyl acetate to remove any unreacted (Boc)₂O and other organic impurities.

-

Carefully acidify the aqueous layer to a pH of 2-3 with dilute hydrochloric acid. This will precipitate the product.

-

Extract the product from the acidified aqueous layer with ethyl acetate (3 x volumes).

-

-

Isolation and Purification:

-

Combine the organic extracts and wash them with a saturated brine solution.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

-

Crystallization:

-

Recrystallize the crude product from a mixture of ethyl acetate and petroleum ether to yield pure this compound as a white solid.

-

-

Drying and Storage: Dry the purified product under vacuum and store it at 0-8°C.

Visualizations

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Synthesis of Boc-L-α-aminoadipic acid.

Logical Relationship of Components

This diagram shows the relationship between the starting material, the key protecting group, and the final product's application.

Caption: Component relationships in the synthesis.

References

Common synonyms for (S)-2-((tert-Butoxycarbonyl)amino)hexanedioic acid.

Audience: Researchers, Scientists, and Drug Development Professionals

Nomenclature and Identification

(S)-2-((tert-Butoxycarbonyl)amino)hexanedioic acid is a derivative of L-α-aminoadipic acid, a six-carbon analogue of glutamic acid. The molecule features a tert-butoxycarbonyl (Boc) protecting group on the alpha-amino group, which is crucial for its application in peptide synthesis. This protecting group enhances stability and allows for controlled, selective reactions.[1]

Common synonyms and identifiers for this compound include:

-

Boc-L-α-aminoadipic acid[1][]

-

Boc-L-Aad-OH[1]

-

(S)-2-(tert-Butoxycarbonylamino)hexanedioic acid

-

N-Boc-L-alpha-aminoadipic acid

-

(S)-N-Boc-2-aminoadipic acid

-

Boc-L-Homoglutamic acid

-

(2S)-2-[(tert-butoxycarbonyl)amino]hexanedioic acid

Physicochemical Properties

The fundamental properties of this compound are summarized below. These data are essential for experimental design, including solvent selection, reaction temperature, and purification methods.

| Property | Value | References |

| Molecular Formula | C₁₁H₁₉NO₆ | [1][][3] |

| Molecular Weight | 261.27 g/mol | [][3] |

| Appearance | White to off-white powder or crystals | [1][4] |

| Purity | ≥95% to ≥99% (HPLC) | [1][][3] |

| Melting Point | 123 - 127 °C | [1] |

| Storage Temperature | 0 - 8 °C, Sealed in dry conditions | [1][4] |

| IUPAC Name | (2S)-2-[(tert-butoxycarbonyl)amino]hexanedioic acid |

Core Applications and Experimental Workflows

The primary application for this reagent is as a specialized building block in Solid-Phase Peptide Synthesis (SPPS). The Boc protecting group prevents the alpha-amine from participating in unwanted side reactions during peptide chain elongation. It is removed under acidic conditions, typically with trifluoroacetic acid (TFA), to allow for the next amino acid coupling.[5]

The diagram below illustrates the logical steps for incorporating a Boc-protected amino acid, such as Boc-L-α-aminoadipic acid, into a growing peptide chain during SPPS.

This protocol details the removal of the N-terminal Boc group from a resin-bound peptide, a critical step before coupling with this compound.

-

Resin Preparation: Swell the peptide-resin (1.0 g) in dichloromethane (DCM, 15 mL) for 30 minutes in a suitable reaction vessel.

-

Initial Wash: Drain the DCM and wash the resin twice with DCM (15 mL each) to remove any residual solvents or impurities.

-

Deprotection: Add a solution of 25-50% trifluoroacetic acid (TFA) in DCM (v/v, 15 mL) to the resin.

-

Reaction: Agitate the suspension at room temperature for 30 minutes. The N-terminal amine is deprotected, forming a trifluoroacetate salt.

-

Filtration: Drain the TFA solution from the reaction vessel.

-

Washing: Wash the resin thoroughly to remove excess TFA and the cleaved tert-butyl carbocation by-products.

-

Wash 3 times with DCM (15 mL each).

-

Wash 2 times with isopropanol (15 mL each).

-

Wash 3 times with DCM (15 mL each).

-

-

Neutralization: To prepare the free amine for the subsequent coupling step, neutralize the resin by washing with a 5-10% solution of N,N-diisopropylethylamine (DIEA) in DCM (v/v, 15 mL) for 5-10 minutes. Repeat the neutralization step.

-

Final Wash: Wash the resin 3-5 times with DCM (15 mL each) to remove excess base. The resin is now ready for the coupling of the next activated Boc-amino acid.[5]

Logical Relationships in Synthesis

The utility of this compound stems from its bifunctional nature: an acid-labile protected amine and two carboxylic acid groups. One carboxylic acid is used for peptide backbone elongation, while the side-chain carboxylic acid can be used for further modifications, such as conjugation or cyclization.

References

A Technical Guide to Boc-L-α-Aminoadipic Acid for Research Applications

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the procurement and application of Boc-L-α-aminoadipic acid. This document provides a detailed overview of commercial suppliers, key chemical properties, and step-by-step experimental protocols for its use in solid-phase peptide synthesis (SPPS).

Introduction to Boc-L-α-Aminoadipic Acid

N-tert-butoxycarbonyl-L-α-aminoadipic acid (Boc-L-α-aminoadipic acid) is a derivative of L-α-aminoadipic acid, a six-carbon analogue of glutamic acid. The presence of the acid-labile tert-butoxycarbonyl (Boc) protecting group on the α-amino group makes it a valuable building block in Boc-based solid-phase peptide synthesis (SPPS). Its incorporation into peptide sequences allows for the introduction of a dicarboxylic acid moiety, enabling the formation of constrained peptides, modification of peptide properties, or creation of specific binding epitopes. Furthermore, L-α-aminoadipic acid is known to be a weak antagonist of the N-methyl-D-aspartate (NMDA) receptor, a subtype of glutamate receptors, making its derivatives of interest in neuroscience research.

Commercial Suppliers and Product Specifications

A variety of chemical suppliers offer Boc-L-α-aminoadipic acid and its side-chain protected derivatives for research purposes. The selection of a supplier often depends on the required purity, quantity, and the specific derivative needed for the intended application. Below is a summary of major commercial suppliers and their product specifications.

| Supplier | Product Name | CAS Number | Purity | Molecular Formula | Molecular Weight ( g/mol ) | Notes |

| Chem-Impex | Boc-L-α-aminoadipic acid | 77302-72-8 | ≥ 99% (HPLC) | C₁₁H₁₉NO₆ | 261.27 | Also available in various pack sizes.[1] |

| Sigma-Aldrich (Merck) | Boc-L-α-aminoadipic acid | 77302-72-8 | Data not specified | C₁₁H₁₉NO₆ | 261.27 | - |

| Finetech Industry Limited | Boc-L-2-aminoadipic acid | 77302-72-8 | Data not specified | C₁₁H₁₉NO₆ | 261.27 | Custom synthesis and bulk quantities available. |

| BOC Sciences | Boc-L-α-aminoadipic acid | 77302-72-8 | Data not specified | C₁₁H₁₉NO₆ | 261.27 | Part of a wide range of Boc-protected amino acids. |

| AAPPTec | Boc-L-amino acids | - | ≥ 99% for most products | - | - | Offers a wide range of Boc-amino acids; specific availability of Boc-L-α-aminoadipic acid should be confirmed.[2] |

| Chem-Impex | Boc-L-Asp(OBzl)-OH | 7536-58-5 | ≥ 99% (HPLC) | C₁₇H₂₃NO₆ | 323.34 | Side-chain benzyl ester protected aspartic acid, illustrating a common protection strategy for acidic side chains.[3] |

| Sigma-Aldrich (Merck) | Boc-L-Asp(OtBu)-OH DCHA | 1913-12-8 | ≥ 98% (TLC) | C₁₃H₂₃NO₆ · C₁₂H₂₃N | 289.32 (free acid) | Side-chain tert-butyl ester protected aspartic acid, offered as a dicyclohexylammonium salt for improved stability and handling. |

| MedChemExpress | Boc-Glu(OtBu)-OH | - | Data not specified | - | - | Side-chain tert-butyl ester protected glutamic acid.[4] |

Core Principles of Application in Peptide Synthesis

Boc-L-α-aminoadipic acid is primarily utilized in Boc-based solid-phase peptide synthesis (SPPS), a methodology developed by Bruce Merrifield. The core principle of Boc-SPPS involves the sequential addition of N-α-Boc protected amino acids to a growing peptide chain that is covalently linked to an insoluble solid support (resin).

Side-Chain Protection

A critical consideration when using Boc-L-α-aminoadipic acid is the protection of the δ-carboxylic acid group in its side chain to prevent unwanted side reactions during peptide coupling. Common protecting groups for the side-chain carboxyl group that are compatible with the Boc strategy include:

-

Benzyl (Bzl) ester: This protecting group is stable to the moderately acidic conditions used for N-α-Boc deprotection (e.g., trifluoroacetic acid in dichloromethane) but can be removed under strong acidic conditions, such as with anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), during the final cleavage of the peptide from the resin.[5]

-

tert-Butyl (tBu) ester: The tBu ester is also acid-labile and is typically cleaved under the same strong acid conditions as the final peptide cleavage. Its use offers good orthogonality with the Fmoc protecting group but is less orthogonal in a strict Boc/Bzl strategy, though it is still commonly employed.[6][7]

The choice of the side-chain protecting group depends on the overall synthetic strategy, including the nature of other amino acids in the sequence and the final cleavage conditions. For the remainder of this guide, we will focus on the use of a side-chain benzyl-protected derivative, Boc-L-α-aminoadipic acid δ-benzyl ester (Boc-L-Aad(OBzl)-OH) , as a representative example.

The Boc-SPPS Cycle

The synthesis of a peptide using Boc-L-Aad(OBzl)-OH follows the standard iterative cycle of Boc-SPPS, which is illustrated in the workflow diagram below.

Caption: General workflow for a single cycle of Boc-Solid Phase Peptide Synthesis (SPPS).

Detailed Experimental Protocols

The following protocols provide a detailed methodology for the incorporation of Boc-L-Aad(OBzl)-OH into a peptide sequence using manual Boc-SPPS on a Merrifield resin.

Materials and Reagents

-

Merrifield resin (chloromethylated polystyrene, 1% divinylbenzene)

-

Boc-L-α-aminoadipic acid δ-benzyl ester (Boc-L-Aad(OBzl)-OH)

-

N,N'-Diisopropylcarbodiimide (DIC) or Dicyclohexylcarbodiimide (DCC)

-

N-Hydroxybenzotriazole (HOBt) or O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

-

N,N-Diisopropylethylamine (DIEA)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM), peptide synthesis grade

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Isopropanol (IPA)

-

Methanol (MeOH)

-

Cesium carbonate (Cs₂CO₃)

-

Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA)

-

Scavengers (e.g., anisole, p-cresol)

-

Diethyl ether

Protocol 1: Attachment of the First Amino Acid to Merrifield Resin (Cesium Salt Method)

This protocol describes the loading of the C-terminal amino acid onto the Merrifield resin. If Boc-L-Aad(OBzl)-OH is the C-terminal residue, it would be attached in this step.

-

Preparation of the Cesium Salt:

-

Dissolve the Boc-protected amino acid (e.g., Boc-L-Aad(OBzl)-OH) (1.0 equivalent) in methanol (5 mL/mmol) and add water (0.5 mL/mmol).

-

Titrate the solution to pH 7.0 with a 20% aqueous solution of cesium carbonate.

-

Evaporate the mixture to dryness under reduced pressure.

-

To ensure the salt is anhydrous, add DMF (2.5 mL/mmol) and evaporate to dryness at 45°C. Repeat this step once.[2]

-

-

Resin Swelling and Attachment:

-

Swell the Merrifield resin (1.0 g, with a typical substitution of 0.5-1.0 mmol Cl/g) in DMF (6-8 mL) in a reaction vessel for at least 1 hour with gentle agitation.[8]

-

Add the dried Boc-amino acid cesium salt (1.0 equivalent based on the resin's chlorine substitution) to the swollen resin.

-

Filter the resin and wash it thoroughly with DMF (3x), 50% (v/v) aqueous DMF (3x), DMF (3x), DCM (3x), and finally methanol (3x).

-

Dry the resin in vacuo to a constant weight.

-

Protocol 2: A Single Cycle of Deprotection, Neutralization, and Coupling

This protocol outlines the steps for a single cycle of peptide chain elongation, using Boc-L-Aad(OBzl)-OH as the incoming amino acid.

-

N-α-Boc Deprotection:

-

Swell the resin-bound peptide in DCM.

-

Treat the resin with a solution of 25-50% TFA in DCM (10 mL per gram of resin).

-

Agitate for 1-2 minutes, drain, and add a fresh portion of the TFA/DCM solution.

-

Agitate for an additional 20-30 minutes.

-

Drain the deprotection solution.

-

-

Washing:

-

Wash the peptide-resin thoroughly with DCM (3x), IPA (2x), and DMF (3x) to remove residual TFA.

-

-

Neutralization:

-

Neutralize the N-terminal ammonium trifluoroacetate salt to the free amine by treating the resin with a 5-10% solution of DIEA in DMF (10 mL per gram of resin).

-

Agitate for 5-10 minutes and drain. Repeat this step once.

-

Wash the resin with DMF (3x) and DCM (3x) to remove excess DIEA.

-

-

Coupling of Boc-L-Aad(OBzl)-OH (HBTU/HOBt Method):

-

In a separate vessel, pre-activate the incoming amino acid by dissolving Boc-L-Aad(OBzl)-OH (2.0 equivalents based on resin substitution), HBTU (2.0 equivalents), and HOBt (2.0 equivalents) in DMF (5 mL per gram of resin).

-

Add DIEA (4.0 equivalents) to the activation mixture and allow it to react for 1-5 minutes.[10][11]

-

Add the pre-activated amino acid solution to the neutralized peptide-resin.

-

Agitate the mixture at room temperature for 1-2 hours.

-

Monitor the coupling reaction for the disappearance of free primary amines using a qualitative ninhydrin (Kaiser) test. A negative result (beads remain colorless or yellow) indicates complete coupling.

-

-

Washing:

-

Once the coupling is complete, drain the reaction solution.

-

Wash the resin thoroughly with DMF (3x) and DCM (3x) to remove excess reagents and byproducts. The resin is now ready for the next deprotection cycle.

-

Protocol 3: Final Cleavage and Deprotection

This protocol describes the final step of cleaving the completed peptide from the Merrifield resin and removing the side-chain protecting groups, including the benzyl ester from the aminoadipic acid residue.

Caution: Anhydrous HF and TFMSA are extremely corrosive and toxic. These procedures must be performed by trained personnel in a specialized apparatus within a well-ventilated fume hood.

-

Preparation:

-

Dry the peptide-resin thoroughly under high vacuum.

-

Place the dried peptide-resin in the reaction vessel of an HF cleavage apparatus.

-

Add appropriate scavengers (e.g., anisole, p-cresol, 1,2-ethanedithiol) to trap reactive carbocations generated during cleavage.

-

-

HF Cleavage:

-

Cool the reaction vessel to -5 to 0°C.

-

Carefully condense anhydrous HF into the reaction vessel.

-

Stir the mixture at 0°C for 1-2 hours.

-

Remove the HF by evaporation under a stream of nitrogen.

-

-

Peptide Precipitation and Washing:

-

Wash the residue with cold diethyl ether to remove the scavengers and cleavage byproducts.

-

Triturate the residue with cold diethyl ether to precipitate the crude peptide.

-

Collect the peptide precipitate by filtration or centrifugation.

-

Wash the peptide with cold diethyl ether several times.

-

-

Purification and Analysis:

-

Dissolve the crude peptide in an appropriate aqueous buffer.

-

Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).[12][13][14][15]

-

Analyze the purity and confirm the identity of the final peptide by analytical RP-HPLC and mass spectrometry (MS).[1][12][13]

-

Application in Neuroscience Research: NMDA Receptor Antagonism

L-α-Aminoadipic acid is a known competitive antagonist at the NMDA receptor, a subtype of ionotropic glutamate receptors.[9] NMDA receptors are crucial for synaptic plasticity, learning, and memory. Their overactivation can lead to excitotoxicity, a process implicated in various neurological disorders. The following diagram illustrates the glutamate receptor signaling pathway and the point of action for an NMDA receptor antagonist like α-aminoadipic acid.

Caption: Simplified signaling pathway of an NMDA receptor and the inhibitory action of an antagonist.

An experimental workflow to study the antagonist effect of a peptide containing L-α-aminoadipic acid on NMDA receptors could involve the following steps:

Caption: Experimental workflow for investigating the NMDA receptor antagonist activity of a synthetic peptide.

Conclusion

Boc-L-α-aminoadipic acid is a versatile building block for peptide synthesis, enabling the introduction of unique structural and functional features into peptide sequences. Successful incorporation requires careful consideration of side-chain protection, with benzyl and tert-butyl esters being common choices. The standard protocols for Boc-SPPS can be readily adapted for the use of side-chain protected Boc-L-α-aminoadipic acid derivatives. The resulting peptides can be valuable tools in various research areas, including the development of novel therapeutics and the study of neurological pathways involving glutamate receptors. This guide provides the foundational knowledge and practical protocols to facilitate the effective use of Boc-L-α-aminoadipic acid in the research laboratory.

References

- 1. apexpeptidesupply.com [apexpeptidesupply.com]

- 2. peptide.com [peptide.com]

- 3. chemimpex.com [chemimpex.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. peptide.com [peptide.com]

- 8. benchchem.com [benchchem.com]

- 9. peptide.com [peptide.com]

- 10. peptide.com [peptide.com]

- 11. benchchem.com [benchchem.com]

- 12. pepdoopeptides.com [pepdoopeptides.com]

- 13. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]

- 14. Workflow of HPLC in Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]

- 15. RP-HPLC Peptide Purity Analysis - Creative Proteomics [creative-proteomics.com]

Technical Guide: Safety, Handling, and Application of (S)-2-((tert-Butoxycarbonyl)amino)hexanedioic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety, handling, and application of (S)-2-((tert-Butoxycarbonyl)amino)hexanedioic acid, a key building block in synthetic chemistry, particularly in the field of peptide synthesis. Adherence to the safety protocols outlined herein is crucial for ensuring a safe laboratory environment.

Chemical Identification and Physical Properties

This compound, also known as Boc-L-α-aminoadipic acid, is a derivative of the non-proteinogenic amino acid L-α-aminoadipic acid. The tert-butoxycarbonyl (Boc) protecting group on the alpha-amino function allows for its controlled incorporation into peptide chains during solid-phase peptide synthesis (SPPS).

| Property | Value |

| CAS Number | 77302-72-8 |

| Molecular Formula | C₁₁H₁₉NO₆ |

| Molecular Weight | 261.27 g/mol |

| Appearance | White to yellow powder or crystals |

| Purity | Typically ≥95% |

| Storage Temperature | Room temperature, sealed in a dry environment[1] |

Hazard Identification and Safety Precautions

This compound is classified as a warning-level hazard. The primary hazards are skin irritation, serious eye irritation, and potential respiratory irritation.[1]

| Hazard Statement | Precautionary Statement |

| H315: Causes skin irritation. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. |

| H319: Causes serious eye irritation. | P264: Wash skin thoroughly after handling. |

| H335: May cause respiratory irritation. | P280: Wear protective gloves/eye protection/face protection. |

| P302+P352: IF ON SKIN: Wash with plenty of water. | |

| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |

| P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. | |

| P312: Call a POISON CENTER/doctor if you feel unwell. |

Handling and Storage

Handling:

-

Use in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile rubber), safety goggles, and a lab coat.

-

Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.

-

Minimize dust generation during handling.

-

Wash hands thoroughly after handling.

Storage:

-

Store in a tightly closed container in a dry and well-ventilated place.

-

Keep at room temperature.[1]

-

Incompatible materials include strong oxidizing agents.

First-Aid and Fire-Fighting Measures

| Situation | First-Aid Measures |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get medical advice/attention if irritation persists. |

| Skin Contact | Wash off immediately with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Remove contaminated clothing. |

| Inhalation | Remove to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Get medical attention if you feel unwell. |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician. |

Fire-Fighting Measures:

-

Suitable extinguishing media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific hazards arising from the chemical: Emits toxic fumes under fire conditions (carbon oxides, nitrogen oxides).

-

Special protective equipment for firefighters: Wear self-contained breathing apparatus for firefighting if necessary.

Experimental Protocol: Boc Solid-Phase Peptide Synthesis (SPPS)

This compound is primarily used as a building block in Boc-SPPS. The following is a generalized protocol for its incorporation into a peptide chain.

Materials and Reagents

-

This compound

-

Appropriate resin for SPPS (e.g., Merrifield resin for a C-terminal acid, MBHA resin for a C-terminal amide)

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Trifluoroacetic acid (TFA)

-

Diisopropylethylamine (DIEA)

-

Coupling reagents (e.g., HBTU, HOBt)

-

Washing solvents (e.g., DCM, DMF, isopropanol)

-

Cleavage cocktail (e.g., HF/anisole)

-

Diethyl ether

Step-by-Step Procedure

-

Resin Swelling: Swell the resin in DCM for 30-60 minutes in a reaction vessel.

-

Boc Deprotection: Remove the Boc protecting group from the N-terminus of the growing peptide chain by treating the resin with a solution of 50% TFA in DCM for approximately 30 minutes.

-

Washing: Wash the resin sequentially with DCM, isopropanol, and DMF to remove residual TFA and byproducts.

-

Neutralization: Neutralize the resulting trifluoroacetate salt on the resin with a solution of 5-10% DIEA in DMF to liberate the free amine.

-

Amino Acid Coupling:

-

Dissolve this compound (typically 2-4 equivalents relative to the resin substitution) and a coupling agent (e.g., HBTU/HOBt) in DMF.

-

Add the activated amino acid solution to the resin.

-

Add DIEA to initiate the coupling reaction.

-

Allow the reaction to proceed for 1-2 hours at room temperature. Monitor the reaction completion using a qualitative method like the Kaiser test.

-

-

Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.

-

Repeat Cycle: Repeat steps 2-6 for each subsequent amino acid in the desired peptide sequence.

-

Final Cleavage and Deprotection: Once the peptide synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a strong acid cocktail, such as anhydrous hydrogen fluoride (HF) with scavengers like anisole. Caution: HF is extremely hazardous and requires specialized equipment and safety precautions.

-

Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, wash, and then purify using techniques like reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizations

Experimental Workflow: Boc Solid-Phase Peptide Synthesis

Caption: General workflow for Boc Solid-Phase Peptide Synthesis (SPPS).

Biochemical Pathway: Lysine Degradation

This compound is the Boc-protected form of L-2-aminoadipic acid, a key intermediate in the metabolic degradation of the essential amino acid L-lysine.

Caption: Simplified pathway of L-lysine degradation to Acetyl-CoA.

References

A Technical Guide to (S)-2-((tert-Butoxycarbonyl)amino)hexanedioic Acid in Scientific Research

For Researchers, Scientists, and Drug Development Professionals

(S)-2-((tert-Butoxycarbonyl)amino)hexanedioic acid, systematically known as N-Boc-L-α-aminoadipic acid, is a pivotal chiral building block in synthetic organic chemistry and medicinal chemistry. As a derivative of the non-proteinogenic amino acid L-α-aminoadipic acid with its α-amino group protected by a tert-butoxycarbonyl (Boc) group, this compound offers unique functionalities for constructing complex molecular architectures. Its dicarboxylic nature and defined stereochemistry make it an invaluable tool in peptide synthesis, the development of peptidomimetics, and as a precursor for heterocyclic compounds and natural product analogues. This guide details its core applications, supported by quantitative data, experimental protocols, and workflow visualizations.

Core Applications in Synthesis

The primary applications of N-Boc-L-α-aminoadipic acid stem from its bifunctional nature. The Boc-protected amine allows for standard peptide coupling reactions, while the two carboxylic acid groups—one at the α-position and one at the δ-position on the side chain—offer orthogonal handles for further chemical modification.

Precursor to β-Lactam Antibiotics

The deprotected form, L-α-aminoadipic acid, is the natural starting point for the biosynthesis of all penicillin and cephalosporin antibiotics.[1][2] In this pathway, the enzyme ACV synthetase (ACVS) condenses L-α-aminoadipic acid, L-cysteine, and L-valine to form the key tripeptide intermediate, δ-(L-α-aminoadipoyl)-L-cysteinyl-D-valine (ACV).[3][4][5] The chemical synthesis of ACV and its analogues, therefore, frequently employs N-Boc-L-α-aminoadipic acid to introduce the initial aminoadipoyl residue.[6][7] This synthetic access is crucial for creating novel β-lactam antibiotics and for studying the mechanisms of antibiotic resistance.

Synthesis of Heterocyclic Scaffolds

The D-enantiomer, (R)-α-aminoadipic acid, which is readily available from the enzymatic cleavage of Cephalosporin C, serves as a versatile starting material for chiral pipecolic acid derivatives.[8] These heterocyclic compounds are important scaffolds in drug discovery, with applications as inhibitors of enzymes like the macrophage infectivity potentiator (MIP) protein in Legionella pneumophila and in the development of actinomycin analogues.[9][10] The synthetic routes developed for the (R)-enantiomer are directly applicable to the (S)-enantiomer, allowing access to the complementary stereoisomers of these valuable heterocyclic building blocks.

Incorporation into Peptides and Peptidomimetics

As a protected amino acid, N-Boc-L-α-aminoadipic acid can be incorporated into peptide chains using standard solid-phase peptide synthesis (SPPS) or solution-phase methods.[11] The presence of the side-chain carboxylic acid allows for the creation of branched peptides, for tethering other molecules (like imaging agents or drugs), or for forming cyclic peptides. This functionality is critical in designing peptidomimetics with enhanced stability and specific conformational constraints.

Quantitative Data Presentation

The utility of N-Boc-L-α-aminoadipic acid is demonstrated through its successful application in multi-step syntheses, where high yields and stereochemical fidelity are paramount.

| Product | Starting Material | Key Transformation | Yield (%) | Specific Rotation [α]D (c, solvent) | Reference |

| Dibenzyl (R)-2-(tert-butoxycarbonylamino)hexanedioate | (R)-α-Aminoadipic acid | Protection and Esterification | 88 | +7.3 (c 1.5, CHCl3) | [8] |

| Benzyl (R)-6-hydroxy-2-(tert-butoxycarbonylamino)hexanoate | Dibenzyl (R)-2-(tert-butoxycarbonylamino)hexanedioate | Selective Reduction | 85 | +13.3 (c 1.5, CHCl3) | [8] |

| Benzyl (R)-2-(tert-butoxycarbonylamino)-6-oxohexanoate | Benzyl (R)-6-hydroxy-2-(tert-butoxycarbonylamino)hexanoate | Oxidation | 82 | +17.2 (c 1.5, CHCl3) | [8] |

| Benzyl (R)-pipecolate | Benzyl (R)-2-(tert-butoxycarbonylamino)-6-oxohexanoate | Reductive Amination & Deprotection | 70 | -24.1 (c 1.5, CHCl3) | [8] |

Table 1: Summary of quantitative data for the synthesis of (R)-pipecolate derivatives starting from the enantiomer of the title compound. The chemical principles and reaction efficiencies are analogous for the (S)-enantiomer.

Key Experimental Protocols

Detailed methodologies are essential for the successful application of N-Boc-L-α-aminoadipic acid in research. Below are representative protocols for its use in both peptide and heterocyclic synthesis.

General Protocol for Boc Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines a standard cycle for incorporating an N-Boc-protected amino acid, such as N-Boc-L-α-aminoadipic acid, onto a solid support.

1. Resin Preparation and Swelling:

-

Start with a suitable resin (e.g., Merrifield for a C-terminal acid or MBHA for a C-terminal amide).

-

Swell the resin in dichloromethane (DCM) for 30-60 minutes in a reaction vessel. Drain the solvent.

2. Nα-Boc Deprotection:

-

Add a solution of 50% trifluoroacetic acid (TFA) in DCM to the resin.

-

Agitate for 5 minutes (pre-wash), drain, and add a fresh portion of the TFA/DCM solution.

-

Agitate for an additional 20-25 minutes to ensure complete removal of the Boc group.

-

Wash the resin thoroughly with DCM, followed by isopropanol (IPA), and then DCM again to remove residual TFA.[4]

3. Neutralization:

-

Treat the resin with a 5-10% solution of N,N-diisopropylethylamine (DIEA) in DCM for 5-10 minutes to neutralize the trifluoroacetate salt to the free amine.

-

Wash the resin with DCM and/or N,N-dimethylformamide (DMF) to remove excess base.[12]

4. Amino Acid Coupling:

-

In a separate vessel, pre-activate the N-Boc-amino acid (3-4 equivalents relative to resin loading). For N-Boc-L-α-aminoadipic acid, the side-chain carboxyl group must also be protected (e.g., as a benzyl or methyl ester).

-

Dissolve the protected N-Boc-L-α-aminoadipic acid and a coupling agent (e.g., HBTU, 3-4 equivalents) in DMF.

-

Add DIEA (6-8 equivalents) and allow the mixture to pre-activate for 1-5 minutes.

-

Add the activated amino acid solution to the neutralized peptide-resin.

-

Agitate the mixture at room temperature for 1-2 hours.

-

Monitor the reaction completion using a qualitative ninhydrin (Kaiser) test. A negative result indicates a complete reaction.[3]

5. Washing:

-

Once coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) followed by DCM (3-5 times) to remove all soluble reagents and byproducts. The cycle can now be repeated for the next amino acid.

Protocol for Synthesis of a Pipecolic Acid Precursor

This protocol is adapted from the synthesis of (R)-pipecolic acid derivatives and is applicable to the (S)-enantiomer.[8]

1. Protection and Esterification of (S)-α-Aminoadipic Acid:

-

Suspend (S)-α-aminoadipic acid in a 1:1 mixture of dioxane and water.

-

Add triethylamine until the amino acid dissolves completely.

-

Cool the solution to 0 °C and add di-tert-butyl dicarbonate (Boc)2O. Allow the mixture to warm to room temperature and stir overnight.

-

Acidify the solution with KHSO4 and extract with ethyl acetate. Dry the organic layer over MgSO4, filter, and concentrate under reduced pressure to yield N-Boc-(S)-α-aminoadipic acid.

-

Dissolve the product in DMF, add benzyl bromide and potassium carbonate, and stir at room temperature for 24 hours to obtain the dibenzyl ester. Purify by column chromatography.

2. Selective Reduction of the Side-Chain Ester:

-

Dissolve the resulting dibenzyl ester in dry THF and cool to -78 °C under an inert atmosphere.

-

Add a solution of lithium borohydride (LiBH4) dropwise.

-

Stir the reaction at -78 °C for 4 hours.

-

Quench the reaction by adding saturated aqueous NH4Cl solution.

-

Extract the product with ethyl acetate, dry the combined organic layers, and purify by chromatography to yield the benzyl (S)-6-hydroxy-2-(tert-butoxycarbonylamino)hexanoate.

3. Oxidation to the Aldehyde:

-

Dissolve the alcohol from the previous step in DCM.

-

Add Dess-Martin periodinane and stir at room temperature for 2 hours.

-

Quench the reaction with a saturated solution of Na2S2O3.

-

Extract the product, dry the organic phase, and purify to obtain benzyl (S)-2-(tert-butoxycarbonylamino)-6-oxohexanoate, a direct precursor for pipecolic acid synthesis via reductive amination.

Visualizing Workflows and Pathways

Diagrams generated using Graphviz provide a clear visual representation of the complex processes in which N-Boc-L-α-aminoadipic acid is involved.

Caption: General workflow for a single coupling cycle in Boc-strategy Solid-Phase Peptide Synthesis (SPPS).

Caption: The central role of L-α-aminoadipic acid in the biosynthesis of β-lactam antibiotics.

References

- 1. academic.oup.com [academic.oup.com]

- 2. KEGG PATHWAY: Penicillin and cephalosporin biosynthesis - Reference pathway [kegg.jp]

- 3. microbenotes.com [microbenotes.com]

- 4. Proteins of the penicillin biosynthesis pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synthesis of delta-(alpha-aminoadipyl)cysteinylvaline and its role in penicillin biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine and δ-(L-α-aminoadipyl)-L-cysteinyl-D-valylglycine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 8. (R)-α-Aminoadipic Acid: A Versatile Precursor for the Synthesis of D-Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pipecolic acid derivatives as small-molecule inhibitors of the Legionella MIP protein. | Semantic Scholar [semanticscholar.org]

- 10. Actinomycin analogues containing pipecolic acid: relationship of structure to biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. news-medical.net [news-medical.net]

- 12. peptide.com [peptide.com]

Methodological & Application

Application Notes and Protocols for the Use of (S)-2-((tert-Butoxycarbonyl)amino)hexanedioic Acid in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-2-((tert-Butoxycarbonyl)amino)hexanedioic acid, also known as Boc-L-α-aminoadipic acid, is a valuable derivative of the non-proteinogenic amino acid L-α-aminoadipic acid. In solid-phase peptide synthesis (SPPS), it serves as a unique building block for introducing conformational constraints and creating peptides with modified pharmacological properties. The tert-butoxycarbonyl (Boc) protecting group on the α-amino group allows for its application within the well-established Boc/Bzl SPPS strategy, which relies on graded acid lability for orthogonal protection.